7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide, is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Biochemical Pathways
The compound affects the biochemical pathways of the tuberculosis bacteria, leading to their inability to replicate and survive. The downstream effects include a reduction in the bacterial load when treated with imidazo[1,2-a]pyridine analogues .
Pharmacokinetics
It’s worth noting that imidazo[1,2-a]pyridine analogues like q203 have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting a favorable bioavailability.
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. In vitro studies have shown that imidazo[1,2-a]pyridine analogues can cause a 90% to 99.9% reduction in bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . For 7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide, a common synthetic route includes the coupling of 2-aminopyridine with appropriate ketones or aldehydes under oxidative conditions . The reaction conditions often involve the use of copper(I) catalysts and aerobic oxidative environments .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines may involve microwave-assisted synthesis, which offers high efficiency and yield . This method is advantageous due to its scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-phenylimidazo[1,2-a]pyridine: Used in medicinal chemistry for its pharmacological properties.
Uniqueness
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its sulfonamide group enhances its solubility and potential for biological interactions .
Properties
IUPAC Name |
7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-7-9-21-11-15(20-16(21)10-12)17(22)19-8-6-13-2-4-14(5-3-13)25(18,23)24/h2-5,7,9-11H,6,8H2,1H3,(H,19,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBNPMOKWDTJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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